molecular formula C9H19NS2 B010559 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane CAS No. 101517-87-7

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Cat. No. B010559
M. Wt: 205.4 g/mol
InChI Key: FVPPILNIVWRBNY-UHFFFAOYSA-N
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Description

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is a chemical compound with the molecular formula C9H19NS2 . It has an average mass of 205.384 Da and a monoisotopic mass of 205.095886 Da . It is primarily used as a flavoring agent and has a nutty type odor .


Synthesis Analysis

The synthesis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane involves the addition of dimethyl disulfide and a certain acidic catalyst (such as acetic acid) to a reaction vessel. Isobutene is then slowly added to the reaction vessel, maintaining the reaction temperature within an appropriate range. After the reaction is complete, the product is purified by distillation and crystallization .


Molecular Structure Analysis

The molecular structure of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane consists of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two sulfur atoms . The structure also includes one hydrogen bond acceptor, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane has a density of 1.0±0.1 g/cm3, a boiling point of 302.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 54.3±3.0 kJ/mol, and it has a flash point of 137.0±22.3 °C . The compound has a molar refractivity of 61.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 212.4±3.0 cm3 .

Scientific Research Applications

  • Structural Analysis :

    • A study conducted structural analyses of a series of 5-alkyl-[1,3,5]-dithiazinanes, including their 2-alkyl derivatives and N–BH3 adducts. The research focused on understanding the steric and electronic interactions in these molecules, as well as the effects of lone pairs (Flores‐Parra et al., 2013).
  • Chemical Reactivity :

    • Another study examined the reactivity of dithiazinanes towards BH3, BD3, and BF3, leading to the formation of new heterocycles. This research has implications for organic synthesis, particularly in the dimethylation of primary amines (Flores‐Parra et al., 1993).
  • Synthetic Routes for Fluorescent Dyes :

    • Derivatives of isomeric dithiazinanes have been used to synthesize fluorescent dyes with large Stokes shifts. This research is significant for developing new materials with specific optical properties (Rihn et al., 2012).
  • Reaction Studies :

    • The reaction of isobutyl-methyl-dithiazinane with acetonitrile has been studied, providing insights into possible mechanisms of chemical transformations in this class of compounds (Kuznetsov et al., 1996).
  • Polymerization Applications :

    • Research into the polymerization of isopropenyl-1,3,5-triazines, including those with branched alkyl groups like isobutyl, has been conducted. This has implications for the development of new polymers with varying properties (Kunisada et al., 1992).
  • Exploration of Hydrogen-bond Networks :

    • The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines, which are structurally similar to 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane, was explored for their use as building blocks in chiral thiourea organocatalysts, highlighting the importance of hydrogen-bond networks (Xiao et al., 2015).

properties

IUPAC Name

4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPILNIVWRBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(S1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869362
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; roasted, cocoa, peanut odour
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

104.00 to 115.00 °C. @ 2.50 mm Hg
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.961-0.967
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

CAS RN

101517-87-7
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101517-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101517877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOBUTYL-4,6-DIMETHYL-1,3,5-DITHIAZINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOR3E7P831
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 2
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 3
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 4
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 5
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
Reactant of Route 6
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

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